Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
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Overview
Description
Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least two different elements. The specific structure of this compound includes a furo[3,2-c]pyridine core, which is a fused ring system combining a furan ring and a pyridine ring. The addition of a carboxylic acid group, a bromine atom, and a hydroxy group further modifies its chemical properties, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable furan derivative, the introduction of a pyridine ring can be facilitated through cyclization reactions. The bromine atom and hydroxy group can be introduced through halogenation and hydroxylation reactions, respectively. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in these processes .
Chemical Reactions Analysis
Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. For example, the bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms. In biology and medicine, it has potential applications in drug discovery and development. The presence of the bromine atom and hydroxy group can enhance its biological activity, making it a candidate for the development of new pharmaceuticals. Additionally, its use in industry includes applications in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxy group can influence its binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used
Properties
IUPAC Name |
ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-7(13)5-3-12-4-6(11)8(5)16-9/h3-4,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEBDKPNMXJDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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